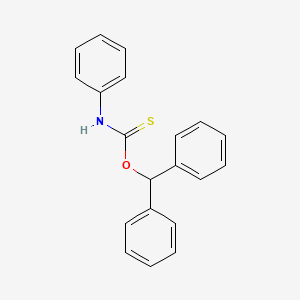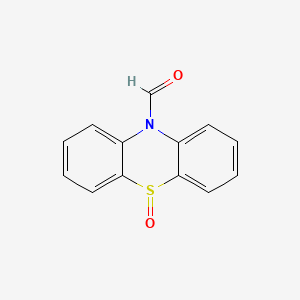
10H-Phenothiazine-10-carboxaldehyde, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxaldehyde, 5-oxide is a chemical compound with the molecular formula C12H9NOS It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure
Métodos De Preparación
The synthesis of 10H-Phenothiazine-10-carboxaldehyde, 5-oxide can be achieved through several synthetic routes. One common method involves the oxidation of 10H-phenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions, but with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
10H-Phenothiazine-10-carboxaldehyde, 5-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of phenothiazine derivatives with different oxidation states.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of phenothiazine derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-carboxaldehyde, 5-oxide has a wide range of scientific research applications due to its unique chemical properties. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe or dye. Its unique electronic properties allow it to be used in imaging and diagnostic applications.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic effects. They are studied for their antimicrobial, antipsychotic, and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its ability to participate in redox reactions makes it valuable in the field of energy storage and conversion.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-carboxaldehyde, 5-oxide involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that modulate the activity of enzymes and other proteins. Its ability to form stable radicals and undergo reversible oxidation-reduction cycles is key to its biological and chemical effects .
In biological systems, the compound may interact with cellular membranes, proteins, and nucleic acids, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
10H-Phenothiazine-10-carboxaldehyde, 5-oxide can be compared with other similar compounds, such as:
Phenothiazine: The parent compound, which lacks the carboxaldehyde and oxide functional groups. Phenothiazine is widely used in the synthesis of various derivatives with different chemical and biological properties.
10H-Phenothiazine-5-oxide: A closely related compound that lacks the carboxaldehyde group. This compound shares many of the same chemical properties but may have different reactivity and applications.
10H-Phenothiazine-3-carboxaldehyde: Another derivative with a carboxaldehyde group at a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
Número CAS |
99542-91-3 |
|---|---|
Fórmula molecular |
C13H9NO2S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
5-oxophenothiazine-10-carbaldehyde |
InChI |
InChI=1S/C13H9NO2S/c15-9-14-10-5-1-3-7-12(10)17(16)13-8-4-2-6-11(13)14/h1-9H |
Clave InChI |
LXJDVLQZIOVXMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


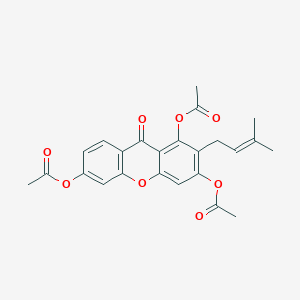
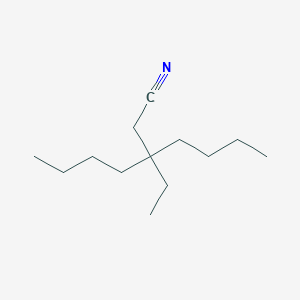
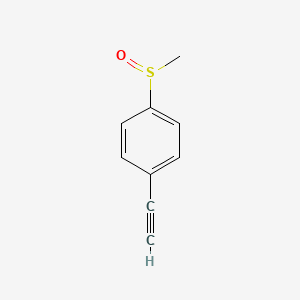


![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
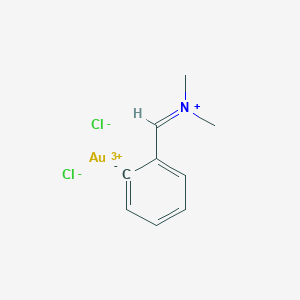
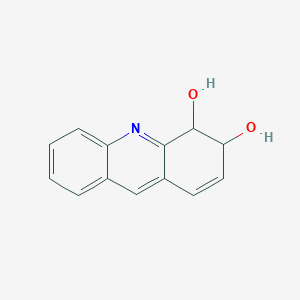

![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)


